3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound “3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications
Metallation of π-Deficient Heterocyclic Compounds
Metallation of π-deficient heterocyclic compounds, including chlorophenyl and fluorophenyl derivatives, has seen significant developments. These processes are essential for the regioselective synthesis of various heterocyclic structures, which can serve as intermediates in the development of pharmaceuticals and advanced materials. The study by Marsais and Quéguiner (1983) explores the regioselectivity of 3-fluoropyridine metallation, which could be analogous to reactions involving "3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride" (Marsais & Quéguiner, 1983).
Environmental Impact of Chlorophenols
The environmental impact and behavior of chlorophenols, which are structurally related to the chlorophenyl group in the compound of interest, have been extensively reviewed. For example, Krijgsheld and Gen (1986) evaluated the consequences of chlorophenol contamination in aquatic environments, highlighting the moderate toxicity to aquatic and mammalian life and the potential for bioaccumulation. Such studies are relevant for understanding the environmental considerations in the use and disposal of chlorophenyl compounds (Krijgsheld & Gen, 1986).
Degradation of Chlorinated Phenols
Research on the degradation of chlorinated phenols by zero valent iron and bimetals, as reviewed by Gunawardana, Singhal, and Swedlund (2011), provides insights into remediation techniques for environmental contaminants related to chlorophenyl compounds. These findings may inform the development of safer handling and disposal methods for "3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride" and similar chemicals (Gunawardana, Singhal, & Swedlund, 2011).
properties
IUPAC Name |
3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11;/h1-3,6,11-12,16H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCSUYKGDNYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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